molecular formula C13H13F2N3O2 B5234282 N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide

N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide

Cat. No. B5234282
M. Wt: 281.26 g/mol
InChI Key: PASQGNAJLKOTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DPOP and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide is not fully understood. However, it is believed that this compound interacts with metal ions such as zinc and copper, leading to changes in their fluorescence properties. This interaction may also lead to changes in the activity of enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer. This compound has also been shown to have anti-diabetic effects by regulating glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide in lab experiments is its high sensitivity and specificity for metal ion detection. This compound is also relatively easy to synthesize and can be modified to improve its properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide. One area of research is the development of more sensitive and selective fluorescent probes for metal ion detection. Another area of research is the investigation of the potential anti-cancer, anti-inflammatory, and anti-diabetic effects of this compound. Additionally, the toxicity and safety of this compound need to be further investigated to determine its potential use in various applications.

Synthesis Methods

The synthesis of N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide has been carried out using different methods. One of the most commonly used methods is the reaction of 3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-amine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide.

Scientific Research Applications

N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. This compound has also been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent.

properties

IUPAC Name

N-[3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c1-8(19)16-6-2-3-12-17-13(18-20-12)9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQGNAJLKOTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC(=NO1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide

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